These salts consist of a central sulfur atom bonded to three aromatic groups: two phenyl rings and a phenoxyphenyl ring. The phenoxyphenyl ring has an additional phenyl group attached to the oxygen atom.
Research suggests these salts can function as photoinitiators and photoacid generators. [] When exposed to light, they undergo cleavage reactions, generating acidic species that can initiate various photopolymerization reactions. This property makes them useful in photoresists, which are light-sensitive materials used in microfabrication.
(4-Phenoxyphenyl)-diphenylsulfanium, also known as (4-Phenoxyphenyl)diphenylsulfonium triflate, is a sulfonium salt characterized by its cationic nature and photoinitiator properties. The molecular formula for this compound is and it features a sulfonium center bonded to two phenyl groups and a phenoxyphenyl group. This structure enables the compound to absorb light and generate reactive species, making it valuable in various chemical applications.
These compounds share certain photoinitiating properties but differ significantly in their specific structural characteristics and reactivity profiles, highlighting the uniqueness of (4-Phenoxyphenyl)-diphenylsulfanium within this chemical class.
While specific biological activity data for (4-Phenoxyphenyl)-diphenylsulfanium is limited, compounds of this class are often investigated for their roles as photoinitiators in polymerization processes. Their ability to generate strong acids upon light exposure may also suggest potential applications in studying acid-catalyzed biological processes.
The synthesis of (4-Phenoxyphenyl)-diphenylsulfanium typically involves the following steps:
This method provides a straightforward route to synthesize the desired sulfonium salt with high purity.
(4-Phenoxyphenyl)-diphenylsulfanium is primarily used in:
Studies on the interactions of (4-Phenoxyphenyl)-diphenylsulfanium with other compounds primarily focus on its role as a photoinitiator. Research indicates that its efficiency in initiating polymerization can be influenced by factors such as light intensity, wavelength, and the presence of other reactive species. Additionally, its interactions with different nucleophiles during substitution reactions provide insights into its reactivity profile.
Several compounds exhibit similarities to (4-Phenoxyphenyl)-diphenylsulfanium in terms of structure and function. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(4-Methoxyphenyl)-diphenylsulfonium triflate | Known for generating strong acids upon light exposure; used in similar applications. | |
(4-Phenylthiophenyl)-diphenylsulfonium triflate | Notable for its use in photo
XLogP3 7.3
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Wikipedia
(4-phenoxyphenyl)-diphenylsulfanium
Dates
Modify: 2023-08-16
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